N-(ethoxycarbonyl)-L-leucine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-14-9(13)10-7(8(11)12)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
InChI Key |
WJYLMMNPQWEDQG-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCOC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethoxycarbonyl L Leucine
Established Synthetic Pathways and Refinements
The synthesis of N-(ethoxycarbonyl)-L-leucine has been approached through several established methods, each with its own set of advantages and limitations. These pathways have been refined over time to improve yield, purity, and reaction conditions.
Synthesis from L-Leucine and Ethyl Chloroformate in the Presence of a Base
A common and direct method for the synthesis of this compound involves the reaction of L-leucine with ethyl chloroformate in the presence of a base. ontosight.ainih.gov This reaction, a type of Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amino group of L-leucine on the electrophilic carbonyl carbon of ethyl chloroformate. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.
The choice of base and solvent system can significantly influence the reaction's outcome. While aqueous alkali like sodium hydroxide (B78521) is traditionally used, its use can sometimes lead to the formation of dipeptide side products. cdnsciencepub.comcdnsciencepub.com To mitigate this, organic bases such as diisopropylethylamine (DIEA) have been employed, which can minimize side reactions and lead to purer products. cdnsciencepub.comcdnsciencepub.com The reaction is typically carried out in a mixed solvent system, such as aqueous solutions or organic solvents like dichloromethane, to ensure the solubility of both the amino acid and the acylating agent. orgsyn.orggoogle.com
A typical procedure involves dissolving L-leucine in a basic aqueous solution or a mixture of water and an organic solvent. Ethyl chloroformate is then added portion-wise while maintaining a low temperature to control the exothermic reaction. After the reaction is complete, the product is isolated by acidification and extraction.
Cyclization of N-Alkoxycarbonyl Amino Acid Halogenides (Leuchs' Method)
Another significant pathway to N-protected amino acids involves the formation and subsequent reaction of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. wikipedia.orgmdpi.com This method, first reported by Hermann Leuchs, involves the intramolecular cyclization of an N-alkoxycarbonyl amino acid chloride upon heating. wikipedia.orgmdpi.comfrontiersin.orgresearchgate.net Specifically, this compound can be converted to its corresponding acid chloride, which then cyclizes to form the Leuchs' anhydride. mdpi.comnih.gov
The formation of the N-alkoxycarbonyl amino acid chloride is typically achieved by treating the N-protected amino acid with a halogenating agent like thionyl chloride, phosphorus pentachloride, or phosphorus trichloride. mdpi.comnih.gov The subsequent cyclization is often performed under vacuum at elevated temperatures. wikipedia.orgfrontiersin.org The rate of this cyclization has been found to be dependent on the nature of the alkoxycarbonyl group. mdpi.comnih.gov
While the Leuchs' method is a powerful tool for the synthesis of polypeptides, the direct synthesis of this compound from its corresponding NCA is not the primary application of this methodology. Instead, the NCA of leucine (B10760876) is a valuable monomer for ring-opening polymerization to produce poly-L-leucine. mdpi.com
Chemo- and Regioselective Synthesis Strategies
Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound to avoid unwanted side reactions and ensure the formation of the desired product. The primary challenge lies in the selective acylation of the α-amino group in the presence of the carboxylic acid functionality.
Chemoselectivity refers to the preferential reaction of the acylating agent with the amino group over the carboxyl group. In the Schotten-Baumann reaction, the higher nucleophilicity of the amino group compared to the carboxylate anion (under basic conditions) naturally favors the formation of the N-acylated product.
Regioselectivity in this context pertains to the specific acylation of the α-amino group. For L-leucine, which does not have other nucleophilic side chains, regioselectivity is inherently controlled. However, in the synthesis of more complex peptides containing residues like lysine (B10760008), with a nucleophilic ε-amino group, regioselective protection becomes a significant challenge. Computational studies have shown that the pKa of the lysine residue can be used to predict the site of modification, with the lysine having the lowest pKa being kinetically favored for reaction at a slightly basic pH. nih.gov
To enhance selectivity, strategies include:
Controlled pH: Maintaining the reaction pH in a range where the α-amino group is sufficiently deprotonated and nucleophilic, while the carboxyl group remains protonated or less reactive, can improve selectivity.
Use of specific bases: Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIEA) can minimize side reactions such as the formation of dipeptides, which can occur when using stronger, more nucleophilic bases like sodium hydroxide. cdnsciencepub.comcdnsciencepub.com
Protecting groups: While not typically necessary for the synthesis of this compound itself, in more complex syntheses, orthogonal protecting groups can be used to temporarily block other reactive functional groups.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this goal.
| Parameter | Condition | Rationale |
| Temperature | Low temperatures (e.g., 0-5 °C) | Controls the exothermic nature of the acylation reaction, minimizing side product formation and degradation of the product. |
| Base | Diisopropylethylamine (DIEA) | A non-nucleophilic, sterically hindered base that minimizes the formation of dipeptide side products compared to sodium hydroxide. cdnsciencepub.comcdnsciencepub.com |
| Solvent | Dichloromethane, Dichloroethane, Toluene, Ethyl Acetate | Aprotic organic solvents can improve the solubility of reactants and facilitate easier work-up. google.com |
| Reagent Addition | Slow, portion-wise addition of ethyl chloroformate | Maintains a low concentration of the highly reactive acylating agent, reducing the likelihood of side reactions. |
| pH Control | Slightly basic pH | Ensures the amino group is sufficiently nucleophilic for the reaction to proceed efficiently. |
Research has demonstrated that the use of DIEA as a base can effectively eliminate the formation of dipeptide contaminants that are observed when using aqueous alkali. cdnsciencepub.comcdnsciencepub.com Furthermore, the choice of solvent can play a role in reaction efficiency and ease of purification. For instance, using aprotic organic solvents can simplify the work-up procedure compared to biphasic aqueous-organic systems. google.com One study reported a 51% yield for the synthesis of this compound using ethyl chloroformate. nih.gov
Scale-Up Considerations and Industrial Relevance in Laboratory Synthesis
The transition from a small-scale laboratory synthesis to a larger, industrial-scale production of this compound presents several challenges and requires careful consideration of various factors.
Key Considerations for Scale-Up:
| Factor | Challenge | Mitigation Strategy |
| Heat Transfer | The acylation reaction is exothermic, and inefficient heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and product degradation. | Use of jacketed reactors with efficient cooling systems, controlled addition rate of reagents. |
| Mixing | Inhomogeneous mixing can lead to localized high concentrations of reagents, resulting in side product formation and reduced yields. | Employing powerful and efficient mechanical stirrers to ensure thorough mixing. |
| Reagent Handling | Handling large quantities of corrosive and reactive reagents like ethyl chloroformate requires stringent safety protocols. | Use of closed systems, personal protective equipment, and automated dosing systems. |
| Work-up and Purification | Extraction and crystallization processes can be more complex and time-consuming on a larger scale. | Optimization of solvent volumes, use of continuous extraction methods, and development of robust crystallization protocols. |
| Cost-Effectiveness | The cost of reagents, solvents, and energy becomes a significant factor in industrial production. | Selection of cost-effective starting materials and solvents, optimization of reaction conditions to maximize yield and minimize waste. |
The industrial relevance of this compound lies in its application as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. For example, it is a precursor for the production of certain peptide-based drugs. The development of scalable and efficient synthetic routes is therefore of significant commercial importance. The use of flow chemistry has been explored as a method to improve the scalability and safety of similar reactions, offering better control over reaction parameters and facilitating continuous production. researchgate.net
N Ethoxycarbonyl L Leucine As a Strategic Protecting Group in Synthetic Chemistry
Mechanism of Amino Group Protection by the Ethoxycarbonyl Moiety
The protection of the primary amino group of an amino acid like L-leucine with an ethoxycarbonyl moiety transforms it into a carbamate (B1207046). This transformation is fundamental to its function as a protecting group. The process typically involves the reaction of the amino acid with an ethoxycarbonylating agent, such as ethyl chloroformate, under basic conditions.
The mechanism proceeds via nucleophilic attack of the nitrogen atom of the L-leucine amino group on the electrophilic carbonyl carbon of the ethyl chloroformate. A base, such as sodium bicarbonate or pyridine, is used to neutralize the hydrochloric acid generated during the reaction. The resulting N-(ethoxycarbonyl)-L-leucine features a nitrogen atom whose lone pair of electrons is delocalized into the adjacent carbonyl group of the carbamate linkage. This resonance effect significantly reduces the nucleophilicity and basicity of the nitrogen atom, effectively "protecting" it from participating in undesired side reactions during subsequent synthetic steps. This delocalization is a common feature for carbamate-based protecting groups like Fmoc and Boc, which similarly decrease the reactivity of the protected amine. total-synthesis.com
Cleavage Mechanisms and Conditions for N-Ethoxycarbonyl Groups
The robustness that confers the N-ethoxycarbonyl group its stability also means that its removal requires more forcing conditions compared to more labile groups like Boc or Fmoc. Cleavage of the ethoxycarbonyl group is typically achieved through mechanisms that are harsh enough to break the stable carbamate bond.
The most common methods for deprotection involve hydrolysis under strong basic or acidic conditions, or reductive cleavage.
Basic Hydrolysis (Saponification): Treatment with a strong base, such as refluxing aqueous or alcoholic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), can hydrolyze the carbamate. academie-sciences.fr The mechanism involves nucleophilic attack by a hydroxide ion at the carbamate carbonyl carbon, leading to the formation of an unstable carbamic acid intermediate that spontaneously decarboxylates to release the free amine.
Reductive Cleavage: Strong reducing agents can also be employed. For example, lithium aluminium hydride (LAH) has been used to reduce the carbamate group. academie-sciences.frbeilstein-journals.org This method converts the N-ethoxycarbonyl group into an N-ethyl, N-methyl group, depending on the specific reaction pathway and workup. In one study, lithium alanate reduction converted the N-ethoxycarbonyl group to an N-methyl group. beilstein-journals.org
Table 2: Cleavage Conditions for N-Ethoxycarbonyl Groups
| Reagent(s) | Conditions | Mechanism | Notes |
| Potassium Hydroxide (KOH) | EtOH–H₂O, sealed tube, 140°C | Basic Hydrolysis | Harsh conditions required for complete cleavage. academie-sciences.fr |
| Lithium Aluminium Hydride (LAH) | Ether, heat | Reduction | Reduces the carbamate, often resulting in an N-alkylated product. academie-sciences.frbeilstein-journals.org |
| Methyllithium | Not specified | Nucleophilic Attack | Can remove the ethoxycarbonyl group to give the free N-H function. beilstein-journals.org |
Stability Profiles under Diverse Reaction Conditions
The N-ethoxycarbonyl group's stability under a range of reaction conditions makes it a reliable protecting group for multi-step syntheses. Its stability is a direct consequence of the resonance-stabilized carbamate linkage, which is less susceptible to cleavage than the acetal-like structures or specially activated systems of other protecting groups.
The group is stable across a wide pH range under non-hydrolytic conditions and is resistant to many common reagents used in organic synthesis.
Acidic Conditions: Stable to trifluoroacetic acid (TFA), which is routinely used for Boc deprotection. nih.goviris-biotech.de
Basic Conditions: Stable to amines like piperidine (B6355638) and morpholine, which are used for Fmoc removal. nih.gov
Reductive Conditions: Stable to catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves Cbz and benzyl (B1604629) esters. nih.gov
Nucleophiles: Generally stable towards many nucleophiles under mild conditions. However, strong nucleophiles under forcing conditions can lead to cleavage.
Oxidizing/Reducing Agents: Stability to specific oxidizing and reducing agents can vary and must be evaluated on a case-by-case basis. It is known to be stable to Pd-reagents used for Alloc deprotection. nih.gov
This broad stability profile ensures that the N-ethoxycarbonyl group remains intact during various transformations, such as esterifications, amidations, and other coupling reactions, providing robust protection until its deliberate removal is required.
Table 3: Stability Profile of the N-Ethoxycarbonyl Group
| Reagent Class | Specific Reagents/Conditions | Stability |
| Acids | Trifluoroacetic Acid (TFA) / Dichloromethane | Stable nih.gov |
| Bases | Piperidine, Morpholine | Stable nih.gov |
| Reducing Agents | H₂, Pd-C (Catalytic Hydrogenolysis) | Stable nih.gov |
| Organometallics | Pd(0) catalysts | Stable nih.gov |
Applications of N Ethoxycarbonyl L Leucine in Advanced Organic Synthesis
Intermediates in Peptide Synthesis
The synthesis of peptides, whether on a solid support or in solution, requires a strategic approach to ensure that the correct sequence of amino acids is assembled. ekb.egmasterorganicchemistry.com This involves the use of protecting groups to temporarily block reactive functional groups, preventing unwanted side reactions. The ethoxycarbonyl group (Eoc) is an N-protecting group of the urethane (B1682113) type, which is instrumental in peptide synthesis. thieme-connect.de N-(ethoxycarbonyl)-L-leucine acts as a fundamental building block, providing the leucine (B10760876) residue in a form that is ready for controlled coupling reactions.
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the way peptides are made by anchoring the growing peptide chain to an insoluble polymer resin. masterorganicchemistry.comgoogle.com In this methodology, this compound can be utilized as one of the sequential amino acid units to be added to the chain.
The process involves the following key steps:
Attachment: The C-terminal amino acid of the target peptide is first anchored to the solid support.
Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.
Coupling: The next amino acid in the sequence, in this case, this compound, is introduced. Its carboxylic acid group is activated using a coupling reagent, allowing it to form a peptide bond with the free amino group of the resin-bound peptide. Excess reagents and byproducts are then simply washed away. google.com
Repeat: The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
The ethoxycarbonyl group serves a similar function to more common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). google.commdpi.com While less common, the principles of its application in SPPS are analogous. For instance, research on similar N-alkoxycarbonyl groups, such as the ethanesulfonylethoxycarbonyl (Esc) group, has demonstrated successful synthesis of peptides like Leu-enkephalin amide on a solid support. nih.govresearchgate.net The removal conditions for the Eoc group would need to be carefully selected to be orthogonal to the resin linkage and any side-chain protecting groups used.
In solution-phase peptide synthesis, all reactions are carried out in a homogeneous solution. ekb.eg This method is often used for large-scale synthesis of shorter peptides or for fragment condensation strategies. This compound is well-suited for this approach.
Typically, the carboxyl group of this compound is activated and then reacted with the free amino group of another amino acid ester (e.g., a methyl or benzyl (B1604629) ester) in an appropriate organic solvent. iucr.org The formation of the peptide bond yields a protected dipeptide, which can be isolated and purified after each step. ekb.eg The choice of coupling reagents and conditions is critical to ensure high yields and minimize side reactions.
| Parameter | Description | Relevance to this compound |
| Reactants | N-protected amino acid, C-protected amino acid (or peptide) | This compound is the N-protected component. |
| Solvents | Typically polar aprotic solvents like DMF, NMP, or DCM. | Good solubility of the protected amino acid is required. |
| Coupling Reagents | Carbodiimides (e.g., DCC, EDC), Uronium salts (e.g., HBTU, HATU). uniurb.it | Activates the carboxyl group of this compound for aminolysis. |
| Purification | Extraction, crystallization, or chromatography after each step. | Allows for the isolation of pure, protected peptide fragments. |
This interactive table summarizes the key aspects of using this compound in solution-phase synthesis.
By reacting this compound with different C-terminally protected amino acids, a library of protected dipeptides can be generated. For example, coupling with L-phenylalanine benzyl ester would yield N-(ethoxycarbonyl)-L-leucyl-L-phenylalanine benzyl ester. nih.gov These fully protected fragments can then be selectively deprotected at either the N-terminus (by removing the Eoc group) or the C-terminus (by removing the ester group) for further chain elongation. thieme-connect.de
The following table shows examples of protected derivatives that can be synthesized from this compound, based on common protection strategies found in peptide chemistry. nih.govmdpi.com
| Derivative Name | C-Terminal Protecting Group | Potential Use |
| This compound methyl ester | Methyl (-Me) | Intermediate for further coupling. |
| This compound benzyl ester | Benzyl (-Bzl) | Removable by hydrogenolysis. |
| This compound tert-butyl ester | tert-Butyl (-tBu) | Removable by acidolysis. |
| N-(ethoxycarbonyl)-L-leucyl-L-alanine methyl ester | -Ala-OMe | Protected dipeptide fragment. |
This interactive table illustrates various protected derivatives of this compound.
A significant challenge in peptide synthesis is the risk of racemization (or epimerization) of the chiral center of the activated amino acid during the coupling step. spbu.ruorgsyn.org If the stereochemical integrity is not maintained, the resulting peptide will be a mixture of diastereomers, which are difficult to separate and can have drastically different biological activities.
The use of a urethane-based protecting group like ethoxycarbonyl on the nitrogen atom of L-leucine is inherently beneficial. These groups reduce the tendency for the activated carboxyl group to form an oxazolone (B7731731) intermediate, which is the primary pathway for racemization. spbu.ru
To further suppress epimerization, coupling reactions are often performed in the presence of specific additives. These additives react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species. orgsyn.org
| Additive | Abbreviation | Effectiveness in Suppressing Racemization |
| N-Hydroxybenzotriazole | HOBt | Widely used, effective at reducing racemization. orgsyn.org |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma Pure | Shows excellent suppression of epimerization, often superior to HOBt. orgsyn.org |
| 1-Hydroxy-7-azabenzotriazole | HOAt | Highly effective, particularly for sterically hindered couplings. orgsyn.org |
This interactive table compares common additives used to maintain stereochemical integrity during peptide coupling.
The combination of the ethoxycarbonyl protecting group and the use of additives like Oxyma Pure provides a robust strategy for incorporating L-leucine into a peptide chain while preserving its native (S)-configuration. orgsyn.org
Synthesis of Protected Peptide Fragments and Derivatives
Chiral Building Block in Asymmetric Synthesis
Beyond peptide synthesis, this compound serves as a valuable chiral building block. wiley.comsigmaaldrich.com In asymmetric synthesis, the goal is to create new chiral molecules with a high degree of stereochemical control. Starting with a readily available, enantiomerically pure compound—a "chiral building block"—is a powerful strategy. The inherent (S)-chirality of the α-carbon in this compound can be transferred to new, more complex molecular architectures.
The use of this compound as a chiral starting material allows chemists to construct complex target molecules with predictable stereochemistry. The protected amino acid can undergo various chemical transformations that modify the side chain or the carboxylic acid, while the original stereocenter directs the formation of new ones.
Research in asymmetric synthesis has demonstrated the utility of N-protected amino acids in a variety of transformations:
Synthesis of Chiral Ligands: The leucine framework can be elaborated into chiral ligands for asymmetric catalysis.
Natural Product Synthesis: It can serve as a starting point for the total synthesis of natural products that contain a leucine or a structurally similar chiral fragment. acs.org
Development of Chiral Auxiliaries: The molecule itself can act as a chiral auxiliary, guiding the stereochemical outcome of a reaction on an attached substrate, after which it can be cleaved and recovered. nih.gov
Synthesis of Chiral Polymers: Leucine derivatives have been grafted onto polymer backbones, such as poly(3,4-ethylenedioxythiophene) (PEDOT), to induce chirality and create materials with unique optical and electronic properties. rsc.org
For instance, in the asymmetric synthesis of novel amino acids, chiral nickel(II) complexes derived from Schiff bases of amino acids like leucine are used to stereoselectively alkylate the α-carbon, producing new, non-proteinogenic amino acids in high enantiomeric purity. nih.gov The ethoxycarbonyl group provides stable protection of the amine throughout these synthetic manipulations, ensuring the stereocenter remains intact until the protecting group is intentionally removed at a later stage.
Design and Synthesis of Chiral Ligands and Catalysts
The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. These ligands coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.
Researchers have successfully utilized this compound and its derivatives to create ligands for a variety of metal-catalyzed asymmetric reactions. For instance, L-leucine derived ligands have been prepared for use in palladium-catalyzed enantioselective C-H activation and C-C coupling reactions. wiley-vch.de The sterically bulky side chain of leucine plays a critical role in inducing enantioselectivity.
One notable application is in the synthesis of dirhodium(II) catalysts. For example, dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], a highly effective catalyst for enantioselective carbene transformations, is derived from (S)-tert-leucine, a close structural relative of leucine. jst.go.jp The N-phthaloyl group serves as a rigid and sterically demanding component of the ligand, contributing to the high levels of stereocontrol observed in reactions catalyzed by this complex. While this specific example uses a phthaloyl protecting group, the principle of using an amino acid with a bulky side chain, like that derived from this compound, is a common strategy in the design of effective chiral catalysts. jst.go.jpsemanticscholar.org
The development of such catalysts is an active area of research, with ongoing efforts to fine-tune the ligand structure to achieve higher efficiency and selectivity in a broader range of chemical transformations. nih.govmdpi.comresearchgate.net The modular nature of this compound allows for systematic modifications, facilitating the optimization of catalyst performance for specific applications.
Precursor for Complex Organic Molecules
Beyond its use in catalysis, this compound serves as a fundamental building block for the synthesis of more elaborate organic molecules, including other amino acid derivatives and peptidomimetics. The ethoxycarbonyl group provides robust protection for the amine functionality, allowing for selective reactions at other parts of the molecule. masterorganicchemistry.com
The synthesis of non-proteinogenic amino acids, those not found in the standard genetic code, is of great interest for their potential to create novel peptides and pharmaceuticals with enhanced properties such as increased metabolic stability or altered biological activity. rsc.org this compound can be used as a scaffold to introduce modifications to the isobutyl side chain.
For example, through selective C-H functionalization reactions, it is possible to introduce new functional groups onto the side chain of leucine derivatives. semanticscholar.orgacs.org This late-stage modification strategy allows for the creation of a diverse library of amino acid derivatives from a common precursor. These modified amino acids can then be incorporated into peptides, leading to new structures with potentially unique therapeutic properties. The ability to perform these modifications on a gram scale with retention of chirality highlights the practical utility of this approach. semanticscholar.org
The following table showcases examples of modified amino acid derivatives that can be conceptualized as being synthesized from this compound or similar protected leucine precursors.
| Derivative Name | Modification | Potential Application | Reference |
| N-2-(Triphenylsilyl)ethoxycarbonyl-L-leucine tert-butyl ester | Protection of carboxylic acid with a tert-butyl group and modification of the N-protecting group. | Intermediate in peptide synthesis. | nih.gov |
| N-2-(Triphenylsilyl)ethoxycarbonyl-L-leucine allyl ester | Protection of carboxylic acid with an allyl group and modification of the N-protecting group. | Intermediate for peptide synthesis and further functionalization. | mdpi.com |
| N-Methoxycarbonyl-L-leucine | Variation of the N-alkoxycarbonyl protecting group. | Building block for peptide synthesis. | wiley-vch.de |
| Arylated L-leucine derivatives | Introduction of an aryl group at the γ-C(sp3) position of the side chain. | Building blocks for bulky side chain amino acids and peptides. | semanticscholar.org |
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better oral bioavailability and resistance to enzymatic degradation. nih.govescholarship.org this compound and its derivatives are valuable starting materials for the construction of peptidomimetic scaffolds. jst.go.jpchemimpex.com
The defined stereochemistry and the presence of both amino and carboxyl functionalities in this compound allow it to be incorporated into non-peptidic backbones that can project the critical side chains in a manner that mimics the bioactive conformation of a natural peptide. nih.govresearchgate.net These scaffolds can range from simple modifications of the peptide backbone to more complex heterocyclic structures. escholarship.org
For instance, the leucine side chain can be a key pharmacophoric element in the design of inhibitors for protein-protein interactions (PPIs). By incorporating a leucine-derived unit into a rigid, three-dimensional scaffold, it is possible to create a molecule that presents the isobutyl group in the correct orientation to bind to a target protein, disrupting its interaction with its natural binding partner. nih.gov The development of such molecules is a promising strategy for targeting diseases that have been traditionally difficult to address with small-molecule drugs.
Advanced Analytical and Characterization Techniques for N Ethoxycarbonyl L Leucine and Its Derivatives
Spectroscopic Analysis Methodologies
Spectroscopic methods are indispensable for the detailed structural investigation of N-(ethoxycarbonyl)-L-leucine. These techniques probe the molecular structure at an atomic level, providing confirmation of identity and insights into purity.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for analyzing amino acids after their conversion into more volatile derivatives. nih.govasianpubs.org The derivatization of amino acids like L-leucine with ethyl chloroformate in the presence of an alcohol (e.g., ethanol) yields N-ethoxycarbonyl amino acid ethyl esters (ECEEs). nih.gov This process creates products that are readily amenable to GC-MS analysis. asianpubs.org
The electron ionization (EI) mass spectra of these ECEE derivatives exhibit fragmentation patterns that are often straightforward and characteristic of the parent amino acid. nih.govnist.gov These patterns allow for the reliable identification of common proteinogenic amino acids and the characterization of unknown analogues. nih.gov For leucine (B10760876) and its isomers, the fragmentation of the ethyl ester derivative often produces a prominent ion at a mass-to-charge ratio (m/z) of 86, corresponding to the [R-CH-NH2]+ fragment, though other fragments are also used for confirmation. chimia.ch The analysis of these specific fragments is crucial for differentiating between compounds with similar molecular masses and fragmentation behaviors. nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules like this compound. bachem.com Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the ethoxycarbonyl group, the leucine side chain, and the core amino acid structure. mdpi.comwiley-vch.de
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Leucine α-CH | ~4.35-4.45 (m) | ~52.5 |
| Leucine β-CH₂ | ~1.55-1.75 (m) | ~41.8 |
| Leucine γ-CH | ~1.45-1.55 (m) | ~24.8 |
| Leucine δ-CH₃ | ~0.90-0.98 (m) | ~22.0, ~23.0 |
| Ethoxycarbonyl -O-CH₂- | ~4.10-4.20 (q) | ~61.0 |
| Ethoxycarbonyl -CH₃ | ~1.20-1.30 (t) | ~14.5 |
| Carbamate (B1207046) C=O | - | ~156.2 |
| Carboxylic Acid C=O | - | ~173.0 |
Beyond structural confirmation, NMR is a highly accurate quantitative method (qNMR) for purity assessment. researchgate.netnih.gov By integrating the signals corresponding to the analyte and comparing them to a certified internal standard, the purity of an amino acid derivative can be determined with high precision. nih.gov This method is valuable because the agreement of quantitative values determined from different, well-resolved signals within the same molecule serves as a strong indicator of the accuracy of the results and the absence of co-eluting impurities. researchgate.net
Mass Spectrometry (MS) for Characterization of Ethoxycarbonyl Amino Acid Esters (ECEEs)
Chromatographic Methods for Research Applications
Chromatographic techniques are essential for separating this compound and its derivatives from complex mixtures, a necessary step for both qualitative and quantitative analysis.
Gas chromatography is a cornerstone technique for amino acid analysis. scilit.com However, due to their polar and non-volatile nature, amino acids cannot be analyzed directly. sigmaaldrich.com They must first be converted into volatile derivatives through a chemical reaction. sigmaaldrich.comnih.gov The derivatization process, such as the reaction with ethyl chloroformate to form an N-ethoxycarbonyl ester, replaces active hydrogens on the amino and carboxyl groups, reducing polarity and increasing volatility, thereby making the compound suitable for GC analysis. sigmaaldrich.comculturalheritage.org
For chiral analysis, such as separating the L- and D-enantiomers of leucine, a specialized derivatization strategy is required. One highly effective method is the conversion of amino acids into N(O,S)-ethoxycarbonyl heptafluorobutyl esters. researchgate.netresearchgate.netnih.gov This two-step process involves reacting the amino group with ethyl chloroformate (ethoxycarbonylation) and the carboxyl group with heptafluorobutanol (esterification). researchgate.net
These derivatives are analyzed on a chiral GC column, such as Chirasil-L-Val. nih.gov This approach offers an excellent balance of several key analytical parameters:
Good Resolution: It effectively separates most amino acid enantiomers, including those of leucine. nih.gov
High Yield: The derivatization reaction proceeds with high efficiency for a wide range of amino acids. nih.gov
Short Retention Times: The high volatility of the fluorinated derivatives allows for faster analysis times compared to other methods. nih.govconicet.gov.ar
This method has proven to be highly sensitive, with detection limits in the picomole to femtomole range, making it suitable for quantifying amino acid enantiomers in complex samples. researchgate.net
To improve the speed and efficiency of the derivatization step prior to GC analysis, ultrasonic assistance can be employed. nih.govnih.gov The application of ultrasound energy to the reaction mixture facilitates the rapid and smooth conversion of amino acids into their N(O,S)-ethoxycarbonyl ethyl esters. nih.gov This technique, sometimes part of a process called ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME), can simultaneously derivatize and extract the analytes. nih.gov
N(O,S)-ethoxycarbonyl Heptafluorobutyl Esters for Enantioseparation
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purity assessment of N-alkoxycarbonyl amino acids, including this compound. This method offers high resolution and sensitivity for separating the target compound from impurities and byproducts.
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of N-protected amino acids. nih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govacs.org The mobile phase typically consists of an aqueous component, often with a buffer to control pH, and an organic modifier such as acetonitrile (B52724) or methanol. acs.orgnih.gov Gradient elution, where the concentration of the organic modifier is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. acs.orgnih.gov
For instance, a typical gradient might start with a high percentage of aqueous buffer and linearly increase the acetonitrile concentration to elute more hydrophobic compounds. acs.orgnih.gov UV detection is commonly used, with the wavelength set to a value where the ethoxycarbonyl group or other chromophores in the molecule absorb, such as 205 nm. google.com The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. Modern HPLC methods can achieve high levels of accuracy and precision, with linearity often demonstrated over a wide concentration range. researchgate.netresearchgate.net The development of methods for analyzing amino acids without derivatization is also a growing area of interest, although derivatization is often necessary to improve chromatographic properties and detection sensitivity. acs.orgjocpr.com
Table 1: Exemplary HPLC Conditions for Amino Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Shim-pack CLC-C18 (150 mm × 4.6 mm, 5 µm) | acs.org |
| Mobile Phase A | 10 mM Phosphate buffer (pH 7.4) | acs.org |
| Mobile Phase B | Acetonitrile | acs.org |
| Gradient | 100% A for 10 min, then linear gradient to 50% B over 15 min | acs.org |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detection | UV at 210 nm | - |
| Injection Volume | 10 µL | acs.orgnih.gov |
This table presents a generalized set of conditions and may require optimization for the specific analysis of this compound.
Enantioselective Chromatography for Chiral Purity Determination
The determination of chiral purity is critical for this compound, as the biological activity of amino acid derivatives is often enantiomer-specific. Enantioselective chromatography is the primary method for separating and quantifying the enantiomers (L- and D-forms) of chiral compounds.
This can be achieved through two main strategies: direct and indirect separation. Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics, and Pirkle-type phases. sigmaaldrich.com For example, a Chirasil-L-Val column has been used for the gas chromatographic separation of amino acid enantiomers. nih.govresearchgate.net The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.
Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column. Reagents like Marfey's reagent (FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are used for this purpose. nih.gov The choice of CDA can significantly impact the resolution and sensitivity of the analysis. nih.gov
The enantiomeric excess (e.e.) or the ratio of the D/L enantiomers can be accurately quantified by comparing the peak areas of the separated enantiomers. It is important to ensure that the derivatization process itself does not cause racemization, which would lead to inaccurate results. researchgate.net
Advanced Derivatization Strategies for Analytical Enhancement
Derivatization is a key strategy in the analysis of amino acids like this compound, particularly for gas chromatography (GC) and in some cases for HPLC. sigmaaldrich.com The primary goals of derivatization are to increase the volatility and thermal stability of the analyte for GC analysis and to enhance detectability for both GC and HPLC. sigmaaldrich.comgcms.cz
Optimization of Derivatization Protocols for Quantitative Analysis
For quantitative analysis, the derivatization reaction must be reproducible and proceed to completion to ensure that the measured response is directly proportional to the analyte concentration. Optimization of the derivatization protocol is therefore essential.
Key parameters that require optimization include:
Reagent and Concentration: The choice of derivatizing agent is critical. Common agents for amino acids include alkyl chloroformates (like ethyl chloroformate), silylating reagents (e.g., MTBSTFA), and acylating agents (e.g., trifluoroacetic anhydride). nih.govsigmaaldrich.com The concentration of the reagent must be sufficient to drive the reaction to completion without causing significant side reactions.
Reaction Temperature and Time: The kinetics of the derivatization reaction are influenced by temperature and time. researchgate.net These parameters need to be carefully controlled to ensure maximum yield of the desired derivative. researchgate.net For example, some reactions may be complete within minutes at room temperature, while others may require heating. researchgate.net
pH and Solvent: The pH of the reaction medium can significantly affect the yield, especially for reactions targeting the amino group. google.com The solvent system must be compatible with both the analyte and the derivatizing reagent.
Catalyst: In some cases, a catalyst may be used to improve the reaction rate and yield. Pyridine is often used in acylation reactions. nih.gov
The optimization process often involves a systematic study of these parameters, and the results can be evaluated by analyzing the peak area of the derivative using chromatography. researchgate.net The use of an internal standard is highly recommended for quantitative analysis to correct for variations in the derivatization and injection process. nih.gov
Table 2: Factors in Derivatization Protocol Optimization
| Parameter | Considerations | Potential Impact | Reference |
|---|---|---|---|
| Reagent Type | Reactivity with functional groups, stability of derivative | Yield, specificity, detectability | nih.govsigmaaldrich.com |
| Reagent Concentration | Stoichiometric excess | Reaction completeness, potential for side products | andrews.edu |
| Temperature | Reaction kinetics, potential for degradation | Reaction rate, derivative stability, racemization | researchgate.netresearchgate.net |
| Time | Ensuring complete reaction | Yield, throughput | researchgate.net |
| pH | Ionization state of the amino acid | Reaction efficiency, prevention of side reactions | google.com |
| Solvent/Catalyst | Solubility of reactants, catalytic effect | Reaction rate, yield | nih.gov |
Impact of Derivatization on Compound Volatility and Detectability
Derivatization plays a crucial role in making non-volatile compounds like this compound suitable for gas chromatography (GC) analysis. By replacing polar functional groups (carboxyl and amino groups) with less polar moieties, the volatility of the compound is significantly increased. sigmaaldrich.comgcms.cz For example, esterification of the carboxyl group and acylation of the amino group are common strategies. nih.gov The resulting derivatives have lower boiling points and are more amenable to GC separation.
Derivatization can also enhance detectability. The introduction of specific functional groups can make the analyte more responsive to certain detectors. For instance, the incorporation of halogen atoms (e.g., through trifluoroacetylation) can significantly increase the response of an electron capture detector (ECD), providing very high sensitivity. gcms.cz For mass spectrometry (MS) detection, derivatization can lead to the formation of characteristic fragment ions that can be used for selective and sensitive quantification in selected ion monitoring (SIM) mode. nih.gov
Evaluation of Racemization during Derivatization Procedures
A significant concern during the derivatization of chiral compounds like this compound is the potential for racemization, the conversion of one enantiomer into its mirror image. Racemization can occur under harsh reaction conditions, such as high temperatures or extreme pH, leading to an inaccurate determination of the enantiomeric purity. researchgate.netnih.gov
It is therefore essential to evaluate the extent of racemization during the development of a derivatization method. This can be done by derivatizing an enantiomerically pure standard of the analyte and then analyzing the product using an enantioselective chromatographic method. The presence of the other enantiomer in the chromatogram would indicate that racemization has occurred.
Several studies have investigated racemization during different derivatization procedures. For example, derivatization with pentafluoropropionic anhydride/heptafluorobutanol has been shown to cause racemization, while derivatization with methyl chloroformate/methanol did not exhibit significant racemization. researchgate.net The choice of reagents and the optimization of reaction conditions to be as mild as possible are key to minimizing or avoiding racemization. researchgate.netacs.org For instance, performing the reaction at a neutral pH can help prevent racemization. researchgate.net
Theoretical and Computational Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are indispensable for exploring the dynamic nature of molecules and their interactions. These techniques allow researchers to visualize and analyze molecular behavior that may be difficult to observe experimentally.
The biological activity and physical properties of N-(ethoxycarbonyl)-L-leucine and its derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable, low-energy spatial arrangements of a molecule.
Key dihedral angles that determine the conformation of this compound include rotations around the Cα-Cβ bond and the bonds within the ethoxycarbonyl group. The interplay of steric hindrance and intramolecular interactions, such as potential hydrogen bonds, governs the relative stability of different conformers. High-level quantum chemical calculations have been used to investigate these subtle effects in related N-acetylated and esterified amino acid derivatives, revealing the importance of both steric and hyperconjugative interactions in determining conformational preference. beilstein-journals.org
This compound can serve as a fundamental scaffold in the design of inhibitors for various enzymes, such as proteases and aminopeptidases. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to model the interaction between a ligand (like a derivative of this compound) and its target protein. youtube.com
These models predict the preferred binding pose of the ligand within the active site of the receptor and estimate the strength of the interaction (binding affinity). For example, in designing inhibitors for leucine (B10760876) aminopeptidase, a zinc-containing enzyme implicated in cancer, derivatives featuring a specific scaffold can be docked into the enzyme's active site. nih.govmdpi.com The modeling can reveal crucial interactions, such as:
Hydrogen bonds: The carbonyl and N-H groups of the ethoxycarbonyl-leucine moiety can form hydrogen bonds with amino acid residues in the active site.
Hydrophobic interactions: The isobutyl side chain of the leucine residue can fit into hydrophobic pockets within the receptor, contributing significantly to binding affinity.
Coordination: In metalloenzymes, functional groups on the ligand can coordinate with the metal ion in the active site.
Structure-based drug design leverages this information to modify the scaffold, aiming to enhance potency and selectivity. nih.gov By understanding how the this compound scaffold orients itself and interacts with the target, medicinal chemists can rationally introduce new functional groups to optimize binding. mdpi.com
Conformational Analysis of this compound and its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.
DFT calculations are widely used to elucidate the mechanisms of chemical reactions by mapping the energy profile of the reaction pathway, including transition states and intermediates. A historically significant reaction involving this compound is its conversion to L-leucine-N-carboxyanhydride (NCA), a key monomer for the synthesis of polyleucine. This cyclization, known as the Leuchs method, is initiated by heating N-alkoxycarbonyl amino acid halides. researchgate.netfrontiersin.org
DFT studies have been instrumental in clarifying the details of this intramolecular cyclization. researchgate.net The calculations can model the transition state of the ring-closing step, where the nitrogen atom attacks the carbonyl carbon of the activated carboxyl group. These studies help to understand the energetics of the reaction and the factors that influence the reaction rate and yield. frontiersin.org
Furthermore, DFT has been employed to investigate the oxidation reactions of L-leucine initiated by radicals like the hydroxyl radical (HO•). datadryad.org Such studies calculate the reaction energetics for different mechanisms, such as hydrogen atom transfer from the Cα or Cβ positions, providing insights into the molecule's stability and degradation pathways under oxidative stress. datadryad.org
Table 1: Representative Energy Barriers for Related Amino Acid Reactions Studied by DFT
| Reaction Type | Model Compound | Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| NCA Ring Formation | Ala-NCA | DFT | ~24.6 | frontiersin.org |
| NTA Ring Formation | Ala-NTA | DFT | ~24.6 | frontiersin.org |
| Racemization | Leucine-NTA | DFT | ~28.6 | frontiersin.org |
Note: This table presents data for related model compounds to illustrate the application of DFT in studying reaction mechanisms relevant to this compound derivatives. NTA refers to N-thiocarboxyanhydride.
Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure elucidation when compared with experimental data. For this compound, methods like DFT can compute:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C chemical shifts can aid in the assignment of complex experimental spectra and can help confirm the proposed structure and conformation of the molecule. chemrevlett.com
Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra allows for the assignment of vibrational modes to specific functional groups, such as the C=O stretches of the ester and carbamate (B1207046) groups, and the N-H bend. chemrevlett.com
Beyond spectroscopy, these calculations reveal fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net The Molecular Electrostatic Potential (MEP) map is another useful tool, which illustrates the charge distribution and identifies the electron-rich (negative potential, e.g., carbonyl oxygens) and electron-poor (positive potential, e.g., N-H proton) regions of the molecule. chemrevlett.com
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Quantitative Structure-Activity Relationship (QSAR) in Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net In the context of scaffold design, QSAR models are invaluable for predicting the activity of newly designed molecules before they are synthesized, thus saving time and resources.
For scaffolds derived from this compound, a 3D-QSAR study might be performed on a set of analogues that have been tested for their inhibitory activity against a specific enzyme, such as leucine aminopeptidase. nih.gov The process involves:
Data Set Generation: A series of compounds with the core scaffold and known biological activities (e.g., IC50 values) is compiled.
Molecular Alignment: The 3D structures of all molecules in the set are aligned based on a common substructure.
Descriptor Calculation: For each molecule, steric and electrostatic fields are calculated at thousands of points on a grid surrounding the molecules. These field values act as the independent variables (descriptors).
Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that correlates the variations in the descriptors with the variations in biological activity.
The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would likely increase or decrease biological activity. nih.gov This provides a clear visual guide for designing more potent inhibitors based on the this compound scaffold.
Biochemical Pathways and Enzymatic Reactions Involving N Ethoxycarbonyl L Leucine Scaffolds
Interaction with Enzymes in Synthetic Contexts
While N-(ethoxycarbonyl)-L-leucine is a product of chemical synthesis, its derivatives and the broader class of N-protected amino acids are integral to fields that utilize enzymes for creating stereospecific products or for developing molecules that can modulate enzyme activity.
The primary function of the N-ethoxycarbonyl group on L-leucine is to serve as a protecting group in organic synthesis, particularly in the construction of peptides and other complex organic molecules. This protection prevents the highly reactive amino group from participating in undesired side reactions during chemical coupling steps.
In the broader context of chiral amino acid synthesis, enzymes like transaminases, dehydrogenases, and amidases are cornerstones of asymmetric synthesis, valued for their high stereoselectivity. jmb.or.krrsc.org These enzymatic methods typically start with prochiral precursors, such as α-keto acids, to generate optically pure amino acids. jmb.or.kr For instance, L-tert-leucine can be synthesized with high enantiomeric excess from trimethylpyruvate using a branched-chain aminotransferase (BCAT). jmb.or.kr Similarly, dynamic kinetic resolution, which combines a stereoselective enzyme with a racemase, is a powerful technique for producing chiral amino acids from racemic starting materials like amino acid amides. nih.gov
The role of this compound in this area is not as a direct substrate for enzymatic transformation into other amino acids. Instead, it serves as a stable, protected form of L-leucine that can be chemically coupled to other moieties. The resulting complex molecule may then be a substrate for enzymatic modification, or more commonly, the protecting group is chemically removed at a later stage to reveal the final, biologically active molecule. Its utility, therefore, lies in facilitating the chemical synthesis portion of a chemo-enzymatic pathway.
Angiotensin-Converting Enzyme (ACE) Inhibitors: A prominent example is Enalapril, N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline, a widely used antihypertensive drug. aschemicals.comnih.gov It is a prodrug that is hydrolyzed in the body to its active form, enalaprilat. The N-(1-ethoxycarbonyl-3-phenylpropyl) group is crucial for its activity as an ACE inhibitor. google.com The synthesis of Enalapril involves the chemical coupling of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with L-proline. google.com
Aminopeptidase N (APN/CD13) Inhibitors: Aminopeptidase N is a zinc-dependent metalloprotease implicated in tumor growth, angiogenesis, and metastasis, making it a significant target for cancer therapy. nih.gov Research into inhibitors has explored various leucine (B10760876) derivatives. One study reported a series of leucine ureido derivatives containing a 1,2,3-triazole moiety as potent APN inhibitors, with some compounds showing IC₅₀ values significantly lower than the reference inhibitor, bestatin (B1682670). nih.gov While not directly using an ethoxycarbonyl group, this highlights the importance of the N-acylated leucine scaffold in targeting aminopeptidases.
Leucine Aminopeptidase (LAP) Inhibitors: Leucine aminopeptidases are metallopeptidases that cleave N-terminal residues from peptides and proteins. researchgate.net In silico screening studies have been employed to identify novel LAP inhibitors. One such study identified {[6,8-(dibenzyloxy)-3-(ethoxycarbonyl)-3,4-dihydroisoquinolin-3-yl]oxy}acetic acid as a potential inhibitor of bovine lens leucine aminopeptidase, demonstrating that the ethoxycarbonyl feature can be part of a high-scoring inhibitor scaffold. nih.gov
Enkephalinase Inhibitors: Enkephalinase is a carboxydipeptidase that degrades enkephalins, which are endogenous opioid peptides. Inhibiting this enzyme can prolong the analgesic effects of enkephalins. Derivatives such as N-(ethoxycarbonyl-methyl)-L-phenylalanine-L-leucine methyl ester have been synthesized and studied as inhibitors of this enzyme. google.com
| Derivative Class/Compound | Target Enzyme | Research Findings |
| Enalapril | Angiotensin-Converting Enzyme (ACE) | A clinically used prodrug that inhibits ACE, leading to antihypertensive effects. The N-(1-ethoxycarbonyl-3-phenylpropyl) group is a key structural feature. google.com |
| Leucine Ureido Derivatives | Aminopeptidase N (APN/CD13) | Designed as potent anti-tumor agents, with some derivatives showing IC₅₀ values two orders of magnitude lower than bestatin and exhibiting significant anti-angiogenesis activity. nih.gov |
| Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | A compound featuring an ethoxycarbonyl group was identified via in silico screening as a high-scoring potential inhibitor of bovine lens LAP. nih.gov |
| N-(ethoxycarbonyl-methyl) Dipeptides | Enkephalinase | N-(ethoxycarbonyl-methyl)-L.phenylalanine-L.leucine methyl ester was synthesized as part of research into inhibitors of enkephalin-degrading enzymes. google.com |
Role in Enzymatic Asymmetric Synthesis of Chiral Amino Acids
Integration into Non-Metabolic Biochemical Assays as Reagents
In the context of biochemical assays, this compound functions primarily as a chemical reagent or a building block rather than a direct participant in a non-metabolic enzymatic reaction. Its main application is in the synthesis of well-defined peptides or enzyme inhibitors that are subsequently used in biochemical assays.
The ethoxycarbonyl protecting group allows for the specific incorporation of an L-leucine residue at a desired position in a peptide sequence during solid-phase or solution-phase peptide synthesis. The resulting custom peptide can then be used for various purposes in biochemical assays, such as:
As a substrate for proteolytic enzymes to determine enzyme kinetics or screen for inhibitors.
As a competing ligand in binding assays to characterize receptor-ligand interactions.
As an antigen to generate or test antibodies.
Therefore, while this compound itself is not typically a direct substrate or standard in a common biochemical assay, it is a crucial reagent for creating the specific tools needed to perform that research. Its presence in catalogues of "biochemical reagents" refers to this role as a fundamental component for the synthesis of biologically relevant molecules. medchemexpress.com
Biotransformation Research of Ethoxycarbonyl Group
Specific research focusing on the biotransformation of the ethoxycarbonyl group on the this compound molecule is limited. The ethoxycarbonyl moiety is a type of carbamate (B1207046), which is introduced during chemical synthesis to act as a stable protecting group. acs.org These groups are generally designed to be robust to a wide range of chemical conditions and are not intended to be cleaved by common metabolic enzymes.
The metabolic stability of carbamates can vary depending on their structure. However, groups like the one in this compound (an alkyl-OCO-NH-alkyl type) are generally more stable than, for example, aryl carbamates. acs.org The intended fate of this group in a synthetic scheme is controlled chemical cleavage, typically via hydrolysis under acidic or basic conditions, rather than enzymatic removal.
In studies involving derivatives like Enalapril, the biotransformation observed is the hydrolysis of the ethyl ester to a carboxylic acid, which is the active drug, not the cleavage of the ethoxycarbonyl carbamate group. google.com When peptides containing N-terminal leucine are exposed to enzymes like leucine aminopeptidase, the degradation occurs at the peptide bond, not at the synthetic protecting group. researchgate.net Therefore, the biotransformation of the core this compound scaffold, specifically the ethoxycarbonyl group itself, does not appear to be a significant area of research, as its primary function is defined by its chemical stability.
Patent Landscape and Intellectual Property in Academic Research
Trends in Patent Applications Related to N-(ethoxycarbonyl)-L-leucine Derivatives
The patent landscape for this compound and its derivatives reveals a strong focus on their application in medicinal chemistry, particularly as components of more complex molecules with therapeutic potential. A significant trend is the incorporation of this compound into dipeptides and other peptide-based structures. For instance, patents describe the synthesis of N-(ethoxycarbonyl-methyl)-L-phenylalanine-L-leucine methyl ester, which is further processed to create enkephalinase inhibitors. google.comgoogle.com These inhibitors are of interest for their potential analgesic and other neurological effects. google.com
Another notable trend is the use of this compound as a building block in the synthesis of inhibitors for various enzymes. Patents have been filed for compounds that act as tyrosinase inhibitors, which have applications in cosmetics and medicine for treating hyperpigmentation disorders. google.com.na The core structure of this compound provides a versatile scaffold that can be chemically modified to achieve specific biological activities.
Furthermore, patent applications extend to methods for producing and detecting amino acid derivatives, which are crucial for quality control and research in the pharmaceutical industry. google.comgoogle.com These patents often cover novel analytical techniques and processes that enhance the sensitivity and efficiency of detecting these compounds. google.com The scope of patents also includes microorganisms engineered for the enhanced production of L-leucine and its derivatives, indicating a commercial interest in biotechnological production methods. google.com
The following table provides a snapshot of patent activity related to this compound and similar derivatives, highlighting the diversity of applications and assignees.
| Patent/Application Number | Title | Key Focus | Assignee/Applicant |
| US4513009A | Aminoacid derivatives and their therapeutic applications | Enkephalinase inhibitors | Not specified in abstract |
| EP0038758B1 | Amino-acids derivatives and their therapeutic use | Enkephalinase inhibitors | Not specified in abstract |
| EP2175936A1 | Tyrosinase inhibitors | Cosmetic and medicinal applications | Not specified in abstract |
| US10351859B2 | Microorganism producing L-leucine and method for producing L-leucine using the same | Biotechnological production of L-leucine | Not specified in abstract |
| US5008205A | Method of facilitating detection of amino acid derivatives with enhanced sensitivity | Analytical methods for detection | Not specified in abstract |
Academic Contributions to Novel Synthetic Processes and Applications
Academic research plays a pivotal role in advancing the fundamental understanding and application of this compound and its derivatives. Universities and research institutions are at the forefront of developing novel synthetic methodologies that are both efficient and stereoselective. For example, academic labs have reported on the synthesis of N-protected amino acid amides and selenocarbamates derived from N-protected amino acids, showcasing innovative chemical transformations. oup.comresearchgate.net
A significant area of academic contribution is the development of new protecting groups for amino acids, which are essential for peptide synthesis. Researchers have designed and synthesized novel N-protecting groups like the ethanesulfonylethoxycarbonyl (Esc) group, which facilitates peptide synthesis in both aqueous and organic solvents, addressing environmental concerns associated with traditional methods. researchgate.net
Academic studies also explore the synthesis of non-natural amino acid derivatives with unique properties. amerigoscientific.com Research from Utah State University, for instance, has focused on the reduction of N-protected amino acids to amino alcohols and their subsequent re-oxidation, a process crucial for creating specific molecular architectures for further synthesis. usu.edu These fundamental studies provide the groundwork for future drug discovery and development. amerigoscientific.com
Bangalore University's Peptide Research Laboratory has contributed to the synthesis of Nβ-protected amino sulfenyl methyl formamides and sulfonyl methyl formamides, demonstrating a facile protocol applicable to a wide range of protected amino acids. acs.org Such research expands the chemical toolbox available to medicinal chemists.
Strategies for Protecting Intellectual Property in Amino Acid Derivatives Research
The significant investment required for research and development in the field of amino acid derivatives necessitates robust intellectual property (IP) protection strategies. researchgate.net Patents are the primary tool for safeguarding these innovations, providing a temporary monopoly that allows for the recoupment of R&D costs. patsnap.com
A core strategy involves filing for "composition of matter" patents, which cover the unique chemical structure of a new amino acid derivative. patsnap.com This provides the broadest protection, preventing others from making, using, or selling the patented compound. researchgate.net
Beyond the core compound, IP protection can be extended through several other avenues:
Process Patents: These patents protect novel and inventive methods of synthesizing a specific amino acid derivative. This can be particularly valuable if the new process is more efficient, cost-effective, or environmentally friendly than existing methods.
Formulation Patents: As a new derivative is developed into a therapeutic product, patents can be sought for specific formulations that enhance stability, bioavailability, or patient compliance. patsnap.com
Use Patents: These patents cover new therapeutic uses for a known compound. If a researcher discovers that an existing this compound derivative is effective against a new disease target, this new application can be patented.
Patents on Intermediates: In some cases, key intermediates in the synthesis of a valuable final product can also be patented, providing an additional layer of protection.
For academic researchers, it is crucial to understand the patenting process and to consider filing for patent protection before publicly disclosing their inventions through publications or presentations. Universities often have technology transfer offices that can assist researchers in evaluating the patentability of their discoveries and navigating the complex legal landscape of intellectual property.
In the context of complex biologics like antibody-drug conjugates (ADCs), which may incorporate amino acid derivatives as linkers, a thorough Freedom to Operate (FTO) analysis is essential. nih.gov This involves ensuring that the use of a particular derivative does not infringe on existing patents. nih.gov
Ultimately, a strategic approach to intellectual property is vital for translating academic discoveries in amino acid derivative research into tangible therapeutic and commercial products. researchgate.net
Future Research Directions and Emerging Applications of N Ethoxycarbonyl L Leucine
The field of amino acid chemistry is continually evolving, with N-protected amino acids like N-(ethoxycarbonyl)-L-leucine serving as pivotal building blocks in synthetic chemistry. Future research is poised to expand the utility of this compound beyond its current applications, focusing on innovative synthetic strategies, advanced functional roles, and novel material and analytical applications. The following sections explore the prospective research directions that could define the next phase of its scientific journey.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for N-(ethoxycarbonyl)-L-leucine?
This compound is synthesized by introducing an ethoxycarbonyl group to the amino moiety of L-leucine, typically via carbamate formation using ethyl chloroformate under basic conditions. Characterization involves:
- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and stereochemistry (e.g., chiral center at C2 ).
- Mass Spectrometry (MS) : Validates molecular weight (203.24 g/mol) and fragmentation patterns .
- X-ray Crystallography : Available crystallographic data (e.g., CCDC-2100901 for analogous compounds) provide bond angles and packing structures .
Advanced: How can researchers evaluate the enzyme inhibition kinetics of this compound?
Methodologies include:
- Steady-State Kinetics : Measure and shifts in target enzymes (e.g., proteases) to assess competitive/non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () in real-time .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (, ) .
- Computational Docking : Use tools like AutoDock to predict binding poses relative to catalytic sites .
Advanced: What cellular models are suitable for studying its biological activity?
- In Vitro Cytotoxicity Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa) to determine .
- Metabolic Stability Studies : Incubate with liver microsomes and quantify degradation via HPLC .
- Fluorescent Probes : Label the compound to track cellular uptake via confocal microscopy .
Basic: What structural data are available for crystallographic analysis?
The Cambridge Structural Database (CCDC) includes entries for analogous compounds (e.g., CCDC-2100901), which provide:
- Unit Cell Parameters : , , , , , .
- Hydrogen Bonding Networks : Critical for understanding stability and interaction motifs .
- PDB Ligand ID 0AG : Structural details for molecular modeling .
Advanced: How does its enzyme inhibition profile compare to other leucine derivatives?
Comparative studies reveal:
- N-[Phenylphosphonyl]-L-leucine : Stronger inhibition due to electronegative phosphorus .
- N-(Ethoxycarbonyl)-L-glycine : Lower potency, highlighting the role of leucine’s hydrophobic side chain .
- N-(Benzoyl)-L-leucine : Enhanced solubility but reduced target specificity .
Tabulate values and across derivatives for structure-activity relationships (SAR) .
Basic: What are optimal storage conditions to prevent degradation?
- Temperature : Store at -20°C in airtight containers .
- Environment : Use desiccants to avoid hydrolysis of the ethoxycarbonyl group .
- Stability Monitoring : Regular HPLC analysis to detect degradation products .
Advanced: Which computational strategies model its interactions with biological targets?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study conformational flexibility in aqueous environments .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at enzyme active sites .
- Pharmacophore Modeling : Identify critical functional groups for inhibitory activity .
Basic: How is it quantified in complex biological matrices?
- Reverse-Phase HPLC : Use a C18 column with UV detection at 210–220 nm .
- Calibration Standards : Prepare using PubChem’s purity data (CID 10631973) .
- Internal Standards : Deuterated analogs for LC-MS/MS validation .
Advanced: What in vitro toxicity screening approaches are recommended?
- Ames Test : Assess mutagenicity using Salmonella strains .
- hERG Assay : Evaluate cardiotoxicity risks via patch-clamp electrophysiology .
- Cytokine Profiling : ELISA-based detection of pro-inflammatory responses .
Basic: How to differentiate it from D-isomers or racemic mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
